N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide
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Overview
Description
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the nitro groups, using reagents like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide has several scientific research applications:
Medicinal Chemistry: Thiadiazole derivatives, including this compound, have shown potential as anticancer agents due to their ability to disrupt DNA replication.
Biology: It has been studied for its antimicrobial and antifungal properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide involves its interaction with molecular targets such as DNA and enzymes. The thiadiazole ring can intercalate with DNA, disrupting its replication and leading to cell death . Additionally, the compound may inhibit specific enzymes involved in cellular processes, further contributing to its biological effects.
Comparison with Similar Compounds
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide can be compared with other thiadiazole derivatives, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
N-(4-fluorophenyl)-N’-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea: Studied for its potential as a carbonic anhydrase inhibitor. The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and nitro groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H8FN5O5S |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C15H8FN5O5S/c16-9-3-1-8(2-4-9)14-18-19-15(27-14)17-13(22)11-6-5-10(20(23)24)7-12(11)21(25)26/h1-7H,(H,17,19,22) |
InChI Key |
GBRXCZQKYIJNDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])F |
Origin of Product |
United States |
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